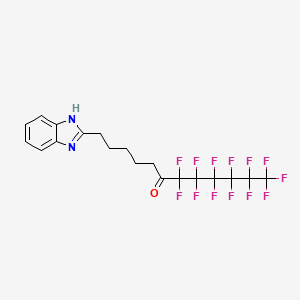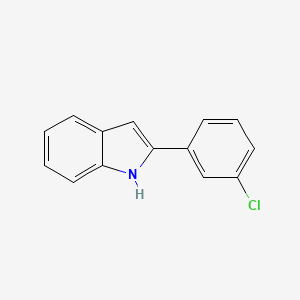
2-(3-Chlorophenyl)-1H-indole
概要
説明
“2-(3-Chlorophenyl)-1H-indole” is a chemical compound with the formula C8H10ClN . It is used in the preparation of phenylacetaldehyde by a proton abstraction process .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of arylamine compounds with other substances . For example, one common method for synthesizing 1-(3-chlorophenyl)piperazine (mCPP) involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular weight of “this compound” is 155.625 . The IUPAC Standard InChI is InChI=1S/C8H10ClN/c9-8-3-1-2-7 (6-8)4-5-10/h1-3,6H,4-5,10H2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are diverse. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .作用機序
Target of Action
For instance, Solabegron, a compound with a similar structure, is a selective β3 adrenoceptor agonist . Another compound, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which also has a similar structure, is known to inhibit oxidative phosphorylation .
Mode of Action
For example, CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
For instance, a study on a phosphodiesterase-4D allosteric inhibitor, which has a similar structure, showed that it prevented decreases in synaptophysin, postsynaptic density protein 95, phosphorylated cAMP-response element binding protein (CREB)/CREB, brain-derived neurotrophic factor, and nerve growth factor inducible protein levels in the hippocampus .
Pharmacokinetics
A study on a similar compound showed that it was metabolized in the liver and excreted by the kidneys .
Result of Action
For instance, CCCP is known to cause the gradual destruction of living cells .
Action Environment
It is known that various factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
実験室実験の利点と制限
One of the advantages of using 2-(3-Chlorophenyl)-1H-indole in lab experiments is its high purity and stability. The optimized synthesis method yields a compound with high purity and high yield, which is important for reproducibility and accuracy in lab experiments. In addition, the compound is stable under standard lab conditions, which allows for long-term storage and ease of use.
One of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in some experimental setups, particularly those that require high concentrations of the compound. In addition, the exact mechanism of action of the compound is not fully understood, which may limit its potential applications in some areas of research.
将来の方向性
There are several potential future directions for research on 2-(3-Chlorophenyl)-1H-indole. One area of interest is its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. The compound has been shown to exhibit antidepressant and anxiolytic effects in animal models, and further research is needed to explore its potential as a therapeutic agent in humans.
Another area of interest is its potential applications in the treatment of inflammatory and oxidative stress-related disorders. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models, suggesting that it may have potential as a therapeutic agent in these conditions.
Finally, further research is needed to fully understand the mechanism of action of this compound. This will be important for identifying potential new therapeutic targets and developing more effective treatments for a range of disorders.
科学的研究の応用
2-(3-Chlorophenyl)-1H-indole has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. In addition, it has been found to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.
Safety and Hazards
特性
IUPAC Name |
2-(3-chlorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIBMGGQWVFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308422 | |
| Record name | 2-(3-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23746-77-2 | |
| Record name | 2-(3-Chlorophenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23746-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)
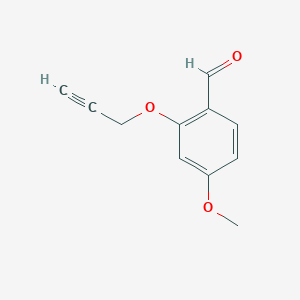

![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)

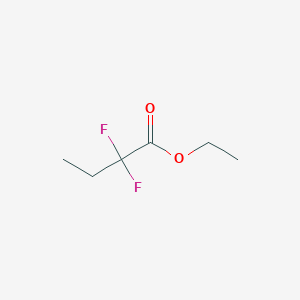
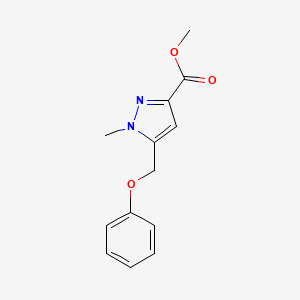
![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)
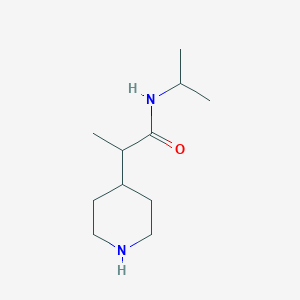
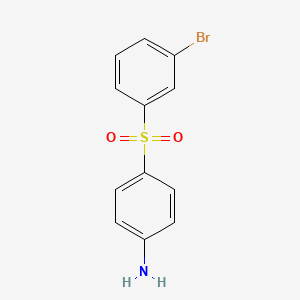
![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)
